molecular formula C17H16ClN3O3S2 B2359173 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide CAS No. 922483-22-5

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide

Cat. No.: B2359173
CAS No.: 922483-22-5
M. Wt: 409.9
InChI Key: UGZJUOKTVQPVIL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a 3-cyanothiophen-2-yl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable piperidine precursor, the ring is functionalized with a carboxamide group.

    Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the 3-cyanothiophen-2-yl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitrile groups, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. One known target is Janus kinase 3 (JAK3), where the compound acts as a potent and selective inhibitor. By inhibiting JAK3, it can modulate immune responses and reduce inflammation, making it a candidate for treating autoimmune diseases.

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide include other JAK inhibitors such as tofacitinib and baricitinib. These compounds share a similar mechanism of action but differ in their chemical structures and specificities. The unique combination of the 4-chlorophenylsulfonyl and 3-cyanothiophen-2-yl groups in this compound provides distinct pharmacological properties and potential advantages in terms of selectivity and efficacy.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-14-1-3-15(4-2-14)26(23,24)21-8-5-12(6-9-21)16(22)20-17-13(11-19)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZJUOKTVQPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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